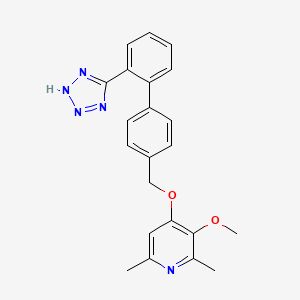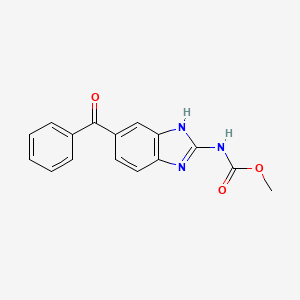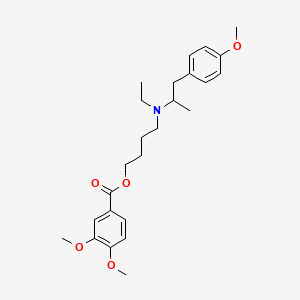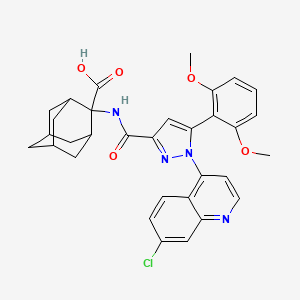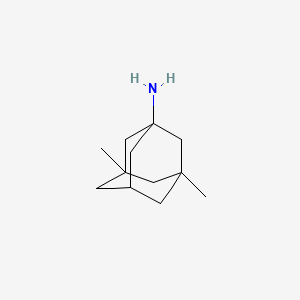
Memantina
Descripción general
Descripción
Memantine is used to treat moderate to severe Alzheimer’s disease. It is not a cure for Alzheimer’s disease but it can help people with the disease . It reduces the actions of chemicals in the brain that may contribute to the symptoms of Alzheimer’s disease .
Synthesis Analysis
A series of memantine derivatives incorporating amino acid residues have been synthesized. Their neuroprotective in vitro evaluation in respect of Alzheimer’s disease, involving the effects on the resistance to Aβ toxicity, excitotoxicity, oxidative stress, hypoxia, and neuroinflammation has been studied .Molecular Structure Analysis
The molecular formula of Memantine is C12H21N. Its average mass is 179.302 Da and its monoisotopic mass is 179.167404 Da .Chemical Reactions Analysis
Pre-column derivatization of memantine was performed with 1-fluoro-2,4-dinitrobenzene and the reaction product was separated on a Nova-Pak C18 column .Physical And Chemical Properties Analysis
The encapsulation efficiency of memantine was measured using high-performance liquid chromatography analysis as 80 ± 3%. The physicochemical stability studies over 40 days revealed that the nanocapsules were stable in the solution without any aggregation . The molecular formula of Memantine is C12H21N .Aplicaciones Científicas De Investigación
Neuroprotección en el Accidente Cerebrovascular Isquémico
La Memantina se ha investigado por sus propiedades neuroprotectoras en el accidente cerebrovascular isquémico. Funciona como un antagonista del receptor NMDA, lo que puede ayudar a mitigar el daño excitotóxico causado por la liberación excesiva de glutamato durante un derrame cerebral . Estudios preclínicos sugieren que la this compound puede reducir el volumen de infarto y mejorar los resultados neurológicos . Sin embargo, los estudios clínicos son limitados y se necesitan más investigaciones para establecer su eficacia en pacientes con accidente cerebrovascular .
Tratamiento de la Enfermedad de Parkinson
La investigación ha indicado que la this compound puede tener beneficios terapéuticos en el tratamiento de la demencia por enfermedad de Parkinson. Se cree que alivia los síntomas al modular la neurotransmisión glutamatérgica, lo que podría mejorar potencialmente la función cognitiva en los individuos afectados .
Alivio de la Lesión Pulmonar Aguda (ALI)
La this compound ha mostrado potencial en el alivio de la lesión pulmonar aguda. Se cree que suprime la activación del inflamasoma NLRP3, que desempeña un papel en la respuesta inflamatoria asociada con la ALI . Esta aplicación es particularmente relevante dadas las complicaciones respiratorias observadas en afecciones como la COVID-19.
Efectos Antiinflamatorios
Los efectos antiinflamatorios de la this compound se han documentado en diversas afecciones, como la hepatitis C crónica, la neuroinflamación inducida por sepsis, la esclerosis múltiple y la lesión de la médula espinal . Su potencial como agente antiinflamatorio abre vías para su uso en enfermedades donde la inflamación es un mecanismo patogénico clave.
Demencia Vascular
La this compound se ha estudiado por sus efectos sobre la demencia vascular. Si bien la evidencia sugiere un pequeño beneficio para las dificultades cognitivas y el estado de ánimo, los datos no son concluyentes y se necesitan más investigaciones para determinar su efectividad en todos los resultados cognitivos .
Tratamiento de la Adicción
La this compound se ha explorado como un medicamento complementario en el tratamiento de la adicción y los trastornos por consumo de sustancias. Puede ayudar a reducir los antojos y la gravedad de la abstinencia en los trastornos por consumo de alcohol y opiáceos, aunque sus efectos sobre los trastornos por consumo de cocaína y nicotina no son significativos .
Mecanismo De Acción
Target of Action
Memantine primarily targets the N-methyl-D-aspartate (NMDA) receptors in the central nervous system . These receptors are largely dependent on the neurotransmitter glutamate, which is involved in transmitting complex motor commands, sensory information, and forming thoughts and memories .
Mode of Action
Memantine acts as an open-channel, low-affinity, uncompetitive antagonist of NMDA receptors . It blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . Memantine selectively blocks ion channels under pathological conditions, thus maintaining an optimal level of NMDA .
Biochemical Pathways
Continuous activation of the NMDA receptors caused by glutamate is thought to contribute to neurotoxicity due to the excitatory properties of glutamate . Memantine’s principal mechanism of action is believed to be the blockade of current flow through channels of NMDA receptor-operated ion channels, reducing the effects of excitotoxic glutamate release .
Pharmacokinetics
Memantine is well absorbed after an oral dose, with peak drug concentrations attained in about 3-7 hours . It shows linear pharmacokinetics when given at normal therapeutic doses . Memantine can be taken without regard to food, as there is no effect of food on memantine absorption . This drug is cleared by active tubular secretion in the kidneys .
Result of Action
Memantine has been shown to have mitochondrial protective effects, improve cell viability, and enhance clearance of Aβ 42 peptide . It causes a protective response to mitochondrial injury. Both high and low concentrations of memantine maintain the mitochondrial network volume, while the low concentration causes an increase in mitochondrial number as well as increased fission and fusion events following CCCP-induced mitochondrial injury .
Action Environment
Memantine is stable in the environment and easily leached from river sediment . Environmental factors such as light exposure can influence the degradation of memantine . .
Safety and Hazards
Memantine may cause serious side effects. Call your doctor at once if you have: severe headache, blurred vision, pounding in your neck or ears; seizure (convulsions); or unusual changes in mood or behavior. Common side effects of memantine may include: diarrhea; dizziness; or headache . This pharmaceutical product is classified as a mixture and it is considered non- Hazardous according to the OSHA Hazard Communication Standard 2012 (29 CFR 1910.1200) .
Análisis Bioquímico
Biochemical Properties
Memantine blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . It interacts with NMDA receptors, working as pore blockers of these ion channels .
Cellular Effects
Memantine has been shown to have mitochondrial protective effects, improve cell viability and enhance clearance of Aβ42 peptide . It induces autophagy, improves cell survival and decreases the generation of Aβ42 .
Molecular Mechanism
Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist . It blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . Memantine does this through its action as an uncompetitive, low-affinity, open-channel blocker .
Temporal Effects in Laboratory Settings
Memantine has been found to suppress the growth of malignant glioma and breast cancer cells in a concentration-dependent manner . It also upregulates the expression of Golgi glycoprotein 1 (GLG1), an intracellular fibroblast growth factor receptor .
Dosage Effects in Animal Models
In animal models, memantine has shown to promote a non-amyloidogenic cleavage of APP followed by a decrease in soluble Aβ42 . The levels of hyperphosphorylated endogenous tau remained unchanged, indicating that a long-term memantine treatment is ineffective to restrain the APP processing-induced tauopathy .
Metabolic Pathways
Memantine is mainly excreted unchanged by the kidneys, partly via tubular secretion . The remainder of the drug is metabolized to three main metabolites .
Transport and Distribution
Memantine is mainly eliminated unchanged by the kidneys, partly via tubular secretion . Its peak drug concentrations are attained in about 3-7 hours .
Subcellular Localization
Memantine has been found to cause subcellular translocations of Nur77/Cyt c/HSP60 under 6-OHDA-induced oxidative condition . It strongly reduced the sub-cellular translocations of Nur77/Cyt c/HSP60 under 6-OHDA-induced oxidative condition .
Propiedades
IUPAC Name |
3,5-dimethyladamantan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHMLJTFXJGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19982-08-2 (Parent) | |
| Record name | Memantine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90961439 | |
| Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57260151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
41100-52-1, 19982-08-2 | |
| Record name | Memantine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41100-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Memantine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEMANTINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 41100-52-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEMANTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY0WD0UA60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

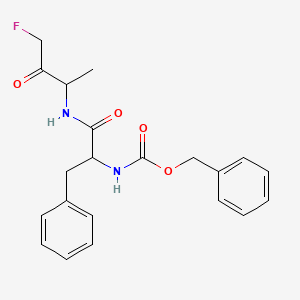
![methyl 4-oxo-4-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carbonyl]amino]propan-2-yl]amino]propan-2-yl]amino]butanoate](/img/structure/B1676110.png)
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B1676112.png)

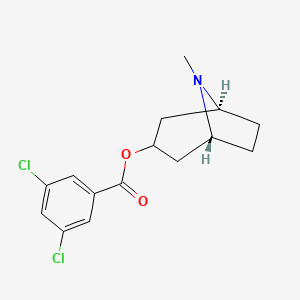
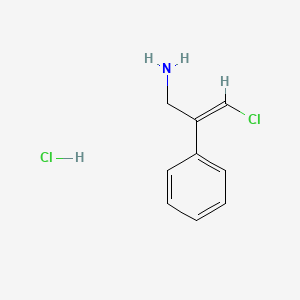
![6-(2-methoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B1676119.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-ethoxyiminoacetyl]amino]-3-[[1-(carboxymethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1676120.png)
